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Compound of Interest |

Compound Name: 5-Chloro-2-iodobenzaldehyde
CAS No.: 1001334-22-0
Cat. No.: B2444130
. J

CAS Registry Number: 1001334-22-0 Molecular Formula: C7HaCIIO Molecular Weight: 266.46
g/mol

Executive Summary

5-Chloro-2-iodobenzaldehyde is a critical di-halogenated aromatic scaffold used primarily as
a divergence point in medicinal chemistry.[1] Its structural value lies in the orthogonal reactivity
of its three functional handles:

e The Aldehyde (-CHO): A highly reactive electrophile for condensation (Schiff bases),
reductive amination, and olefination.

o The lodine (C2-1): A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira) under mild conditions.

o The Chlorine (C5-CI): A robust handle that remains inert during C2-functionalization, allowing
for late-stage diversification.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles
necessary for utilizing this compound in high-throughput lead optimization.

Structural Analysis & Electronic Properties
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The molecule features a 1,2,5-substitution pattern on the benzene ring. The electronic interplay
between the substituents dictates its reactivity profile.

Feature Electronic Effect Impact on Reactivity
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Structural Reactivity Map

The following diagram illustrates the logical flow of reactivity, highlighting the chemoselectivity
between the iodine and chlorine atoms.
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Figure 1: Orthogonal reactivity map showing the distinct chemical pathways available for each
functional group.

Synthesis & Production Protocols

While direct iodination of 3-chlorobenzaldehyde is possible, it often suffers from regioselectivity
issues. The authoritative "Senior Scientist" approach utilizes a reliable Reduction-Oxidation
sequence starting from the commercially available 2-chloro-5-iodobenzoic acid (or its
precursors), or a Sandmeyer reaction on the amino-alcohol.

Below is the preferred Alcohol Oxidation Protocol, selected for its high yield and purity profile.

Primary Workflow: Oxidation of (5-Chloro-2-
iodophenyl)methanol

Rationale: This route avoids the harsh conditions of direct formylation and prevents over-
oxidation.

Step-by-Step Methodology:
e Precursor Preparation:
o Start with 2-amino-5-chlorobenzoic acid.

o Diazotization/lodination: Treat with NaNO2/HCI followed by KI to yield 2-iodo-5-
chlorobenzoic acid (Sandmeyer Reaction).

o Reduction: Reduce the acid (or its methyl ester) using Borane-THF (BHs3-THF) or DIBAL-H
to yield (5-chloro-2-iodophenyl)methanol.

e Oxidation to Aldehyde (The Ciritical Step):

[¢]

Reagents: Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnOz2). MnO: is
preferred for industrial scalability due to easier workup.

[¢]

Solvent: Dichloromethane (DCM) or Chloroform.

[¢]

Conditions: Room temperature, inert atmosphere (N2).
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Detailed Protocol (MnO2 Variant):

Setup: In a flame-dried round-bottom flask, dissolve 10.0 mmol of (5-chloro-2-

iodophenyl)methanol in 50 mL of anhydrous DCM.
» Addition: Add activated MnO2 (10 equivalents) in portions to control the exotherm.

e Reaction: Stir vigorously at room temperature for 12—18 hours. Monitor via TLC
(Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.

o Workup: Filter the black suspension through a pad of Celite to remove manganese salts.
Rinse the pad thoroughly with DCM.

 Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is
typically >95% pure. If necessary, recrystallize from Hexane/EtOAc.
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Figure 2: Step-wise synthesis workflow from the amino-acid precursor to the target aldehyde.

Characterization & Self-Validating Data

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be
verified. This acts as a self-validating system: if these peaks are absent or shifted, the structure
is incorrect (e.g., loss of iodine or oxidation to acid).
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Proton NMR (*H NMR)

Solvent: CDCls, 400 MHz
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Note: Chemical shifts are estimated based on the additive effects of the parent 2-

iodobenzaldehyde and the 5-chloro substituent.

Physical Properties[3]

o Appearance: Pale yellow to yellow crystalline solid.

e Melting Point: Typically 50-80°C (Note: Pure 2-iodobenzaldehyde melts ~37°C; the 5-chloro

substituent significantly raises the lattice energy).

 Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; insoluble in water.
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Applications in Drug Discovery[4][5]

This scaffold is a "privileged structure" for synthesizing heterocycles found in kinase inhibitors
and GPCR ligands.

Key Reaction: Suzuki-Miyaura Coupling

The C2-lodine bond is significantly more reactive than the C5-Chlorine bond. This allows for
regioselective arylation without protecting the chlorine.

e Protocol: 5-Chloro-2-iodobenzaldehyde (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPhs)a (5
mol%), Na2COs (2.0 eq) in Dioxane/Water (4:1) at 80°C.

e Outcome: Formation of 4-chloro-2-formyl-biaryl systems, retaining the aldehyde for
subsequent cyclization (e.g., into phenanthridines).

Key Reaction: Quinazoline Synthesis

Condensation with amidines or guanidines followed by intramolecular cyclization yields 6-
chloroquinazolines, a core motif in EGFR inhibitors.

Safety & Handling

e Hazard Class: Irritant (Skin/Eye/Respiratory).
e GHS Signal Word:WARNING.

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone
to air oxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid) upon
prolonged exposure to oxygen.

e Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas that may
catalyze decomposition; use glass or Teflon tools.

References

» Sigma-Aldrich.5-Chloro-2-iodobenzaldehyde Product Page. Link (Note: Reference for
general properties and safety data).
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ChemicalBook.Synthesis of 5-Chloro-2-iodobenzaldehyde and Precursors. Link

AOBChem.Product Specifications: 5-Chloro-2-iodobenzaldehyde. Link

Google Patents.Preparation method of 2-chloro-5-iodobenzoic acid (CN104086361A). Link
(Grounding for the precursor synthesis).

Organic Syntheses.General methods for oxidation of benzyl alcohols to benzaldehydes. Link
(Standard protocol reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents
[patents.google.com]

o To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-iodobenzaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2444130#5-chloro-2-iodobenzaldehyde-structural-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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